Tris(dibenzylideneacetone)platinum(0)

Übersicht

Beschreibung

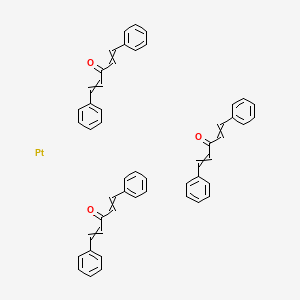

Tris(dibenzylideneacetone)platinum(0) is an organometallic compound that features platinum in the zero oxidation state coordinated to three dibenzylideneacetone ligands. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetone)platinum(0) is typically synthesized by reacting platinum salts with dibenzylideneacetone ligands. The reaction is carried out under an inert atmosphere to prevent oxidation of the platinum center. The process involves the reduction of platinum(II) or platinum(IV) salts in the presence of dibenzylideneacetone, often using a reducing agent such as sodium borohydride or hydrazine .

Industrial Production Methods: Industrial production of Tris(dibenzylideneacetone)platinum(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from organic solvents such as chloroform or benzene .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation Reactions

Pt(dba)₃ serves as a precursor in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds. The steric bulk of the dibenzylideneacetone ligands stabilizes the platinum center, enabling selective activation of substrates like alkenes and alkynes .

| Reaction Type | Substrate | Conditions | Product |

|---|---|---|---|

| Alkene Hydrogenation | Styrene | H₂ (1 atm), room temperature | Ethylbenzene |

| Alkyne Semi-Hydrogenation | Phenylacetylene | H₂ (partial pressure), Pt(dba)₃ | Styrene (cis selectivity) |

Cross-Coupling Reactions

Though less common than palladium analogs, Pt(dba)₃ participates in carbon-carbon bond-forming reactions. Its zero-valent platinum center undergoes oxidative addition with aryl halides, enabling couplings such as:

-

Suzuki-Miyaura Coupling : Transfers aryl groups from boronic acids to electrophilic partners .

-

Heck Reaction : Activates aryl halides for alkene functionalization .

Mechanistic Steps :

-

Oxidative Addition : Pt(0) inserts into a C–X bond (X = halide).

-

Transmetallation : Aryl group transfers to platinum.

-

Reductive Elimination : Forms the C–C bond, regenerating Pt(0) .

Redox and Ligand Exchange

The labile dba ligands allow dynamic coordination behavior:

-

Ligand Substitution : Dba ligands dissociate under mild conditions, enabling the formation of active catalytic species .

-

Oxidative Reactions : Reacts with O₂ or peroxides to form Pt(II) oxides, which are intermediates in oxidation catalysis .

Table: Ligand Effects on Reactivity

| Ligand Environment | Reactivity Profile |

|---|---|

| Three dba ligands (Pt(0)) | High stability, slow substrate activation |

| Partially dissociated dba | Enhanced catalytic activity |

Comparative Analysis with Palladium Analogs

While structurally similar to Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Pt(dba)₃ exhibits distinct reactivity:

| Property | Pt(dba)₃ | Pd₂(dba)₃ |

|---|---|---|

| Catalytic Efficiency | Moderate in cross-coupling | High in Suzuki/Heck reactions |

| Stability Under Air | Sensitive to oxidation | More air-stable |

| Ligand Lability | Higher dissociation energy | Faster ligand exchange |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organic Synthesis

Tris(dibenzylideneacetone)platinum(0) is widely recognized for its role as a catalyst in organic synthesis. It is particularly effective in:

- Hydrogenation Reactions: Pt(dba)₃ facilitates the reduction of alkenes and alkynes to alkanes, promoting hydrogenation under mild conditions due to its ability to activate molecular hydrogen.

- Cross-Coupling Reactions: This compound serves as a precursor for palladium catalysts used in coupling reactions such as Suzuki and Heck reactions, which are essential for constructing complex organic molecules .

1.2 Mechanistic Insights

The mechanism of action involves oxidative addition and reductive elimination processes typical of zero-valent platinum complexes. The steric hindrance provided by the dibenzylideneacetone ligands enhances the selectivity and efficiency of these reactions, making Pt(dba)₃ a valuable tool in synthetic organic chemistry .

3.1 Thin Film Deposition

Tris(dibenzylideneacetone)platinum(0) is utilized in the deposition of thin films for electronic applications:

- Semiconductors and LEDs: The compound can be employed as a precursor for depositing platinum-containing thin films, which are critical in the fabrication of semiconductors and light-emitting devices (LEDs). Its ability to form uniform coatings makes it suitable for these applications .

3.2 Synthesis of Nanomaterials

The unique properties of Pt(dba)₃ also extend to the synthesis of nanomaterials, where it acts as a catalyst in the formation of nanoparticles with specific electronic and optical properties.

Wirkmechanismus

The mechanism by which Tris(dibenzylideneacetone)platinum(0) exerts its effects involves the coordination of the platinum center to various molecular targets. The platinum atom can form bonds with nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases, leading to the formation of platinum-DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death . Additionally, the compound can act as a catalyst by facilitating the formation and breaking of chemical bonds in various organic reactions .

Vergleich Mit ähnlichen Verbindungen

Tris(dibenzylideneacetone)dipalladium(0): This compound features palladium instead of platinum and is widely used as a catalyst in organic synthesis.

Tetrakis(triphenylphosphine)palladium(0): Another palladium-based compound used in cross-coupling reactions.

Bis(dibenzylideneacetone)platinum(0): Similar to Tris(dibenzylideneacetone)platinum(0) but with two dibenzylideneacetone ligands instead of three.

Uniqueness: Tris(dibenzylideneacetone)platinum(0) is unique due to its high reactivity and versatility as a catalyst. The presence of three dibenzylideneacetone ligands provides a stable coordination environment for the platinum center, enhancing its catalytic properties and making it suitable for a wide range of applications .

Biologische Aktivität

Tris(dibenzylideneacetone)platinum(0), commonly referred to as Pt(dba)₃, is a platinum coordination compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, structural characteristics, biological mechanisms, and therapeutic applications, supported by diverse research findings.

1. Chemical Structure and Properties

Tris(dibenzylideneacetone)platinum(0) has the molecular formula and a molecular weight of approximately 897.96 g/mol. The compound consists of a platinum center coordinated to three dibenzylideneacetone ligands, which act as bidentate chelating agents. This unique structure provides significant steric hindrance around the platinum atom, influencing its reactivity and stability in various environments.

2. Synthesis

The synthesis of Pt(dba)₃ typically involves the reaction of platinum(0) precursors with dibenzylideneacetone ligands under controlled conditions. The following method is commonly employed:

- Reagents : Platinum(0) precursor, dibenzylideneacetone

- Procedure : The reagents are mixed in an inert atmosphere, followed by heating to facilitate complex formation.

Tris(dibenzylideneacetone)platinum(0) exhibits biological activity primarily through its interaction with cellular macromolecules, including proteins and nucleic acids. It has been shown to induce cytotoxic effects in cancer cells by:

- Facilitating electron transfer, enabling various redox processes.

- Undergoing oxidative addition and reductive elimination typical of zero-valent platinum complexes.

3.2 Antitumor Activity

Research indicates that Pt(dba)₃ has significant antitumor properties. It has been studied for its effects on various cancer types, particularly melanoma and hepatocellular carcinoma (HCC). Key findings include:

- Inhibition of Tumor Growth : In preclinical models, Pt(dba)₃ demonstrated a marked reduction in tumor volume and cell proliferation rates.

- Signaling Pathway Modulation : It inhibits critical signaling pathways involved in oncogenesis, including the STAT3 pathway, which is frequently activated in multiple cancers .

4.1 In Vitro Studies

In vitro studies have demonstrated that Tris(dibenzylideneacetone)platinum(0) effectively reduces cell viability in cancer cell lines:

- A study reported a 99% decrease in B16 murine melanoma cell counts after treatment with 10 µg/mL of Pt(dba)₃ for 24 hours.

- Similarly, A375 human melanoma cells showed a 96% reduction in viability under the same treatment conditions .

4.2 In Vivo Studies

In vivo experiments further corroborate the efficacy of Pt(dba)₃:

- Mice models injected with B16 or A375 cells and treated with Pt(dba)₃ exhibited a 97% decrease in tumor volume compared to controls.

- The compound was well-tolerated without significant toxicity observed during toxicity assessments .

5. Comparative Analysis with Other Platinum Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cisplatin | CHClNPt | First-line chemotherapy drug; forms DNA cross-links |

| Carboplatin | CHNOPt | Less toxic than cisplatin; used for ovarian cancer |

| Tris(ethylendiamine)platinum(II) | CHNPt | Bidentate ethylenediamine ligands; used in coordination chemistry |

| Tris(dibenzylideneacetone)platinum(0) | C27H30O3Pt | Exhibits unique ligand environment leading to distinct biological activities |

6. Conclusion

Tris(dibenzylideneacetone)platinum(0) represents a promising candidate in the field of cancer therapeutics due to its unique structural properties and significant biological activity against various cancer types. Its ability to modulate key signaling pathways involved in tumorigenesis positions it as a valuable subject for further preclinical and clinical research.

Eigenschaften

CAS-Nummer |

11072-92-7 |

|---|---|

Molekularformel |

C51H42O3Pt |

Molekulargewicht |

898.0 g/mol |

IUPAC-Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

InChI |

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |

InChI-Schlüssel |

FEKYVXQHHOSKBW-XGQVLBTFSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.